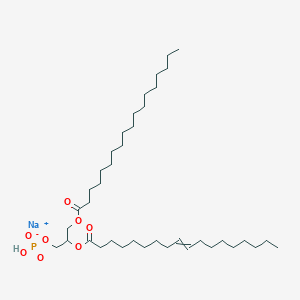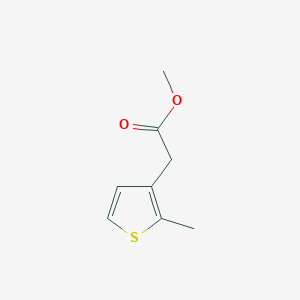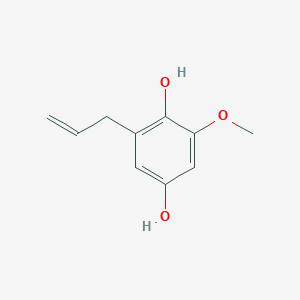![molecular formula C16H27NO6 B13385475 5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B13385475.png)
5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclohexyloxy group, a tert-butoxycarbonyl (Boc) protected amino group, and a pentanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid typically involves multiple steps One common method starts with the protection of the amino group using tert-butoxycarbonyl (Boc) protectionThe final step involves the formation of the pentanoic acid backbone through a series of condensation and oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine which can then interact with enzymes or receptors. The cyclohexyloxy group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
t-Boc-N-amido-PEG5-acid: This compound also contains a Boc-protected amino group and is used as a linker in the synthesis of antibody-drug conjugates (ADCs).
N-Boc-D-glutamic acid 5-cyclohexyl ester: Similar in structure, this compound is used in peptide synthesis and as a building block in organic chemistry.
Uniqueness
The presence of the cyclohexyloxy group and the Boc-protected amino group makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C16H27NO6 |
|---|---|
Poids moléculaire |
329.39 g/mol |
Nom IUPAC |
5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H27NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-10-13(18)22-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,21)(H,19,20) |
Clé InChI |
FDNMLANBNJDIRG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCC(=O)OC1CCCCC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(oxolan-2-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13385401.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-3-enoicacid](/img/structure/B13385412.png)
![4-[3-[2-(4-Cyclobutyl-2-thiazolyl)ethenyl]anilino]-2,2-diethyl-4-oxobutanoic acid](/img/structure/B13385425.png)
![4-[[4-(Trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13385432.png)

![7,7,12,16-Tetramethyl-15-[4-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)butan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B13385447.png)


![(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-2-butenamide](/img/structure/B13385465.png)
![2-Amino-3-[4-(2-methylphenyl)phenyl]propanoic acid](/img/structure/B13385467.png)

![5-tert-butyl-1'-methylspiro[1,3-dihydroindene-2,5'-imidazolidine]-2',4'-dione;7-tert-butyl-1'-methylspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrazino[2,3-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrido[2,3-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrimido[4,5-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,3'-pyrrolidine]-2',5'-dione;5-tert-butylspiro[1,3-dihydroindene-2,7'-5H-pyrrolo[2,3-b]pyrazine]-6'-one;5-tert-butylspiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,5'-7H-pyrrolo[2,3-d]pyrimidine]-6'-one](/img/structure/B13385481.png)

